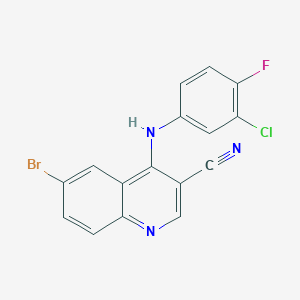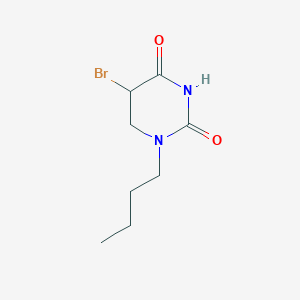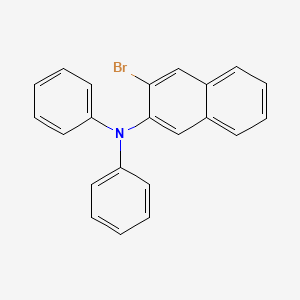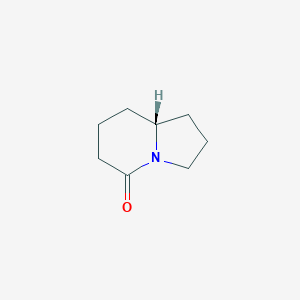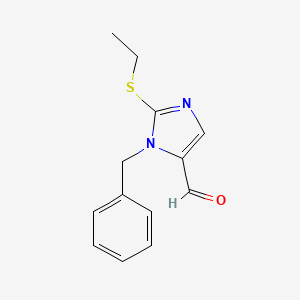![molecular formula C18H28N2 B12924886 (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-16-3](/img/structure/B12924886.png)
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in medicinal chemistry. It features a pyrrolidine ring substituted with a cyclopentyl group and a 2,3-dimethylbenzyl group, making it a structurally unique molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.
Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
- Use of metal catalysts to enhance reaction efficiency.
- High-pressure reactors to increase reaction rates.
- Continuous flow systems for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).
Major Products:
Oxidation Products: N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with monoamine transporters, influencing the reuptake of neurotransmitters like serotonin and norepinephrine.
Pathways Involved: The compound may modulate neurotransmitter pathways, potentially leading to antidepressant effects.
Comparación Con Compuestos Similares
(3S)-1-(2,3-dimethylbenzyl)pyrrolidin-3-amine: Shares a similar pyrrolidine structure but lacks the cyclopentyl group.
N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines: These compounds are selective dual serotonin/noradrenaline reuptake inhibitors.
Uniqueness:
- The presence of both the cyclopentyl and 2,3-dimethylbenzyl groups in (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets.
Propiedades
Número CAS |
820980-16-3 |
|---|---|
Fórmula molecular |
C18H28N2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1 |
Clave InChI |
QWLYSBNMDNWIMP-SFHVURJKSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C |
SMILES canónico |
CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


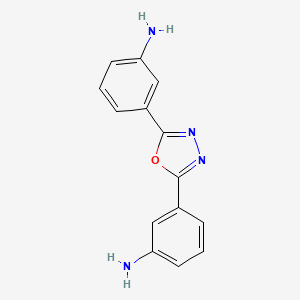
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
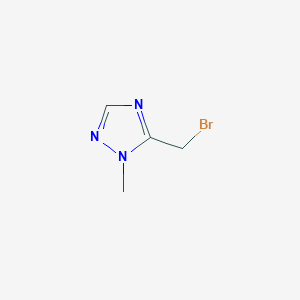
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
